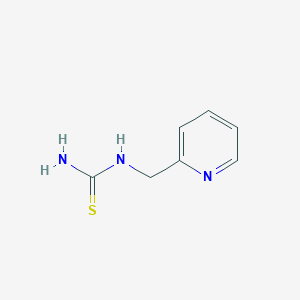![molecular formula C9H15N B8713253 3-Vinyl-1-aza-bicyclo[2.2.2]octane CAS No. 2643-30-3](/img/structure/B8713253.png)
3-Vinyl-1-aza-bicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Vinyl-1-aza-bicyclo[222]octane is a bicyclic nitrogen-containing compound It is a derivative of quinuclidine, which is known for its rigid structure and basic nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Vinyl-1-aza-bicyclo[2.2.2]octane typically involves the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This reaction is carried out in the presence of a solid acidic catalyst, such as CNM-3, at elevated temperatures (around 425°C) for several hours. The yield of the desired product can reach up to 84.3% under optimal conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Vinyl-1-aza-bicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
3-Vinyl-1-aza-bicyclo[2.2.2]octane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Vinyl-1-aza-bicyclo[2.2.2]octane involves its interaction with molecular targets, such as enzymes or receptors. The rigid structure of the compound allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the specific derivative of the compound.
類似化合物との比較
Similar Compounds
1-Azabicyclo[2.2.2]octane:
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is used in drug discovery for its unique pharmacological properties.
3-Quinuclidinone: Another derivative of quinuclidine, which contains a ketone functional group.
Uniqueness
3-Vinyl-1-aza-bicyclo[2.2.2]octane is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
2643-30-3 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
3-ethenyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15N/c1-2-8-7-10-5-3-9(8)4-6-10/h2,8-9H,1,3-7H2 |
InChIキー |
STMXRYQUMAMCAF-UHFFFAOYSA-N |
正規SMILES |
C=CC1CN2CCC1CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-b]pyridazin-6-amine](/img/structure/B8713176.png)
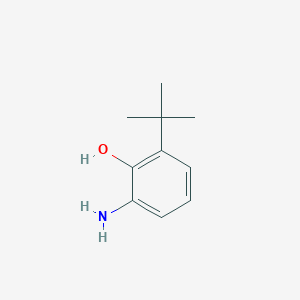
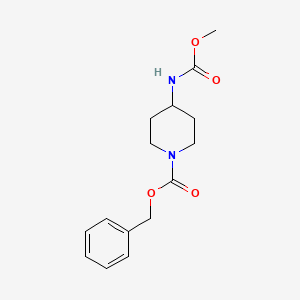
![7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8713209.png)
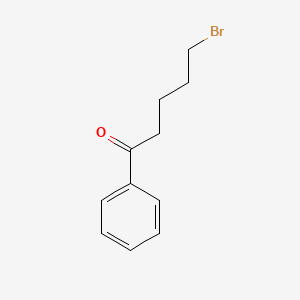
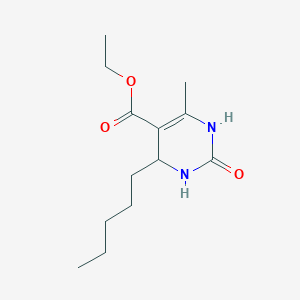
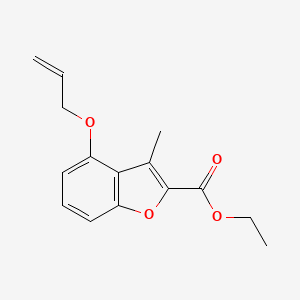
![Methanone, (2-aminophenyl)[4-(phenylmethoxy)phenyl]-](/img/structure/B8713229.png)
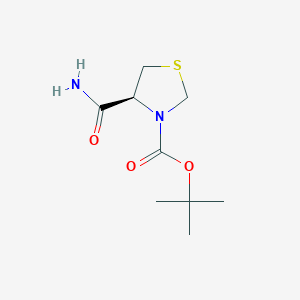
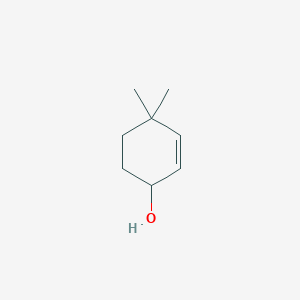
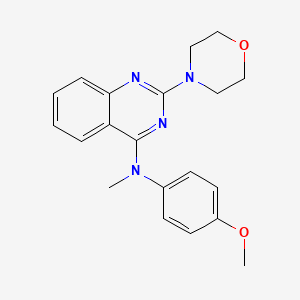
![2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8713250.png)
